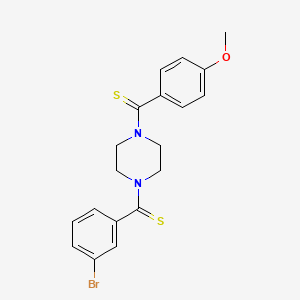

(3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2OS2/c1-23-17-7-5-14(6-8-17)18(24)21-9-11-22(12-10-21)19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVODGOQHFVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 3-bromophenyl isothiocyanate with 4-methoxyphenyl isothiocyanate in the presence of a suitable catalyst, such as p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.

Reduction: : The methanethione group can be reduced to form a thiol derivative.

Substitution: : The methoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide .

Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride .

Substitution: : Reagents like hydrobromic acid or ammonium hydroxide are used for substitution reactions.

Major Products Formed

Oxidation: : Bromophenol derivatives.

Reduction: : Thiol derivatives.

Substitution: : Hydroxyl or amino derivatives.

Scientific Research Applications

(3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione: has several scientific research applications:

Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: : Explored for its therapeutic properties, including anti-inflammatory or anticancer effects.

Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thione Scaffolds

Key structural variations among related compounds include:

- Substituent Position : The 3-bromophenyl group distinguishes it from analogs like the 4-bromophenyl derivatives in and . Positional isomerism affects steric and electronic properties, influencing reactivity and biological activity.

- Carbonothioyl vs.

Impact of Substituents on Bioactivity

- Bromophenyl vs. Fluorophenyl : Bromine’s higher atomic radius and electronegativity compared to fluorine (as seen in pyrazole derivatives) may enhance hydrophobic interactions in target binding pockets .

- Methoxyphenyl vs. Trimethoxyphenyl : The 4-methoxy group in the target compound contrasts with the 3,4,5-trimethoxy substitution in . Trimethoxy groups often improve solubility but may reduce membrane permeability due to increased polarity .

Biological Activity

The compound (3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione , with CAS number 887862-37-5, is a member of the piperazine family that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C19H20BrN3OS

- Molecular Weight : 435.4 g/mol

- Structure : The compound features a piperazine ring substituted with a bromophenyl and a methoxyphenylcarbonothioyl group.

Antimicrobial Activity

Recent studies have indicated that compounds related to piperazine derivatives exhibit significant antimicrobial properties. For instance, research on similar structures has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer potential. A study highlighted the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism includes induction of apoptosis and cell cycle arrest, suggesting that this compound may exhibit similar properties.

Neuroprotective Effects

The neuroprotective effects of piperazine derivatives have been documented in various animal models. Research indicates that these compounds can mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

-

Antimicrobial Efficacy :

- Study : Evaluated the antimicrobial activity of piperazine derivatives.

- Findings : Showed significant inhibition against Gram-positive and Gram-negative bacteria.

- : Supports the hypothesis that this compound may possess similar antimicrobial properties.

-

Cytotoxicity Against Cancer Cells :

- Study : Investigated the cytotoxic effects on MCF-7 and HeLa cells.

- Findings : Induced apoptosis in a dose-dependent manner.

- : Highlights the potential use of this compound in cancer therapy.

-

Neuroprotective Activity :

- Study : Assessed the effects on oxidative stress markers in an animal model.

- Findings : Reduced levels of reactive oxygen species (ROS) and improved cognitive function.

- : Suggests therapeutic potential for neurodegenerative conditions.

Data Table

Q & A

How can reaction conditions be optimized for synthesizing (3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione with high yield and purity?

Answer:

Optimization involves adjusting solvent systems, temperature, and stoichiometric ratios of intermediates. For example, in analogous piperazine-based methanones, yields improved to 83–92% using polar aprotic solvents (e.g., DMF) at 80–100°C and equimolar ratios of aryl halides to piperazine derivatives . Monitoring via TLC (Rf values: 0.39–0.44) and recrystallization from ethanol/water mixtures enhanced purity. Kinetic studies under reflux conditions (e.g., 12–24 hours) can identify ideal reaction completion points.

What spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : and NMR can resolve piperazine ring protons (δ 2.5–3.5 ppm) and thiocarbonyl groups (δ 190–200 ppm for ) .

- Elemental Analysis : Validate calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) to confirm purity .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for ) and sulfur.

- X-ray Crystallography : For crystalline derivatives, Hirshfeld surface analysis resolves intermolecular interactions and packing motifs .

How should researchers design assays to evaluate the compound’s potential antimicrobial or anticancer activity?

Answer:

- Antimicrobial Screening : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) can be compared to reference drugs like ciprofloxacin .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

- Enzyme Inhibition : Test carbonic anhydrase I/II inhibition via stopped-flow CO hydration assays, comparing to acetazolamide .

What in vitro models are suitable for elucidating the compound’s mechanism of action in biological systems?

Answer:

- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) for GPCRs or kinase targets, using Scatchard analysis to calculate K values .

- Apoptosis Pathways : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Combine with Western blotting for caspase-3/9 activation .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to assess CYP450-mediated degradation and half-life .

How can contradictions in reported biological activity data across studies be systematically addressed?

Answer:

- Meta-Analysis : Compare protocols for cell line origins (ATCC vs. non-validated sources), passage numbers, and assay conditions (e.g., serum concentration) .

- Dose-Response Reproducibility : Replicate studies using identical molar concentrations and vehicle controls (e.g., DMSO ≤0.1%).

- Structural Analogues : Test derivatives with modified bromophenyl or methoxyphenyl groups to isolate pharmacophore contributions .

What experimental models are recommended for assessing the compound’s environmental fate and ecotoxicological impact?

Answer:

- Abiotic Degradation : Hydrolysis studies at varying pH (3–9) and UV exposure to track degradation products via HPLC-UV .

- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs).

- Soil Mobility : Column leaching experiments with LC-MS quantification to assess adsorption coefficients (K) .

How can computational methods complement experimental studies in predicting the compound’s reactivity and interactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps for nucleophilic attack sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., carbonic anhydrase), validating with experimental IC data .

- ADMET Prediction : SwissADME or ADMETLab to estimate logP, bioavailability, and toxicity endpoints .

What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of thiocarbonyl formation .

- Purification Optimization : Use flash chromatography (hexane/EtOAc gradients) or preparative HPLC for >95% purity.

- Batch Consistency : Document reaction parameters (e.g., cooling rates, stirring speeds) to standardize crystal nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.